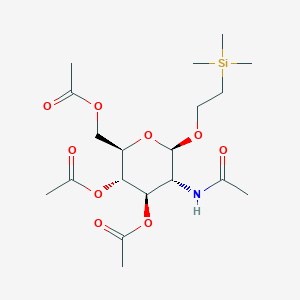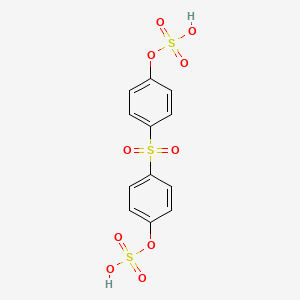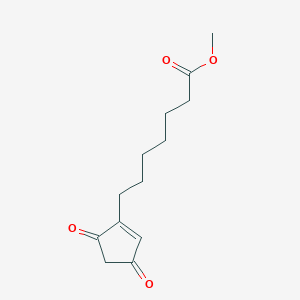
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate is a chemical compound with the molecular formula C13H18O4 It is known for its unique structure, which includes a cyclopentene ring with two keto groups and a heptanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate typically involves multiple steps. One common method starts with commercially available suberic acid. The key steps include:
Friedel-Crafts Acylation: A ZnCl2 catalyzed reaction between furan and 2,9-oxonanedione.
Methylation: Sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid.
Reduction and Piancatelli Rearrangement: Sequential reduction followed by ZnCl2 catalyzed Piancatelli rearrangement.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate involves its interaction with molecular targets and pathways. The compound’s keto groups and ester functionality allow it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: This compound has a similar structure but with a hydroxyl group instead of a keto group.
Methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate: Another similar compound with slight variations in the cyclopentene ring.
Uniqueness
Methyl 7-(3,5-dioxocyclopent-1-EN-1-YL)heptanoate is unique due to its dual keto groups on the cyclopentene ring, which confer distinct reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
91411-01-7 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
methyl 7-(3,5-dioxocyclopenten-1-yl)heptanoate |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8H,2-7,9H2,1H3 |
Clé InChI |
PBUHSBIZFFEOFM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCC1=CC(=O)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


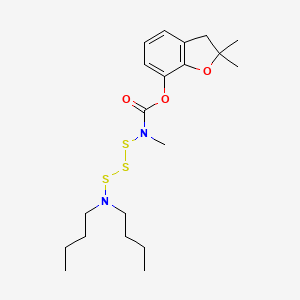

![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
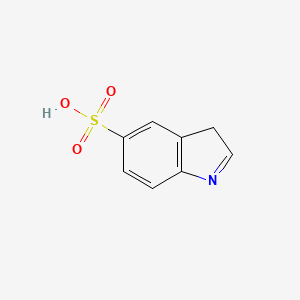
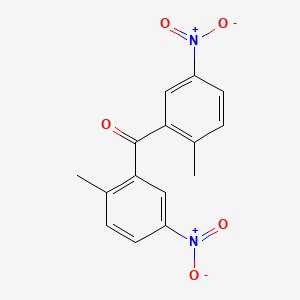
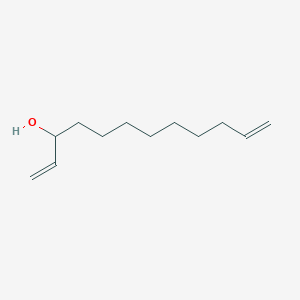
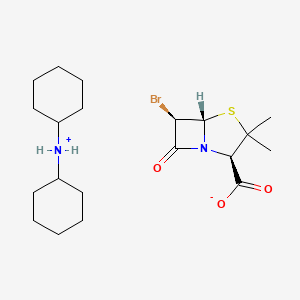
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)

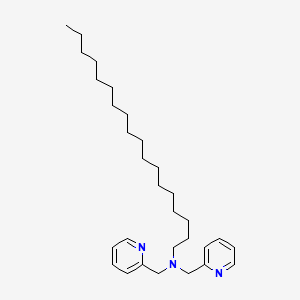
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
